Peripheral Selectivity Advantage Over Rimonabant – In‑Vivo CNS‑Exposure Model
In the patent family disclosing sulfonylated piperazine‑oxazole CB1 antagonists, the exemplified compound (represented by CAS 1286698‑71‑2) was specifically designed to exhibit a brain‑to‑plasma concentration ratio of ≤0.05, whereas rimonabant under identical dosing conditions yielded a ratio of approximately 0.8 . This 16‑fold reduction in central exposure is achieved without sacrificing peripheral CB1 occupancy, which remains >90 % in adipose and liver tissues at the same dose .
| Evidence Dimension | Brain‑to‑plasma concentration ratio (Kp,brain) |
|---|---|
| Target Compound Data | ≤0.05 (patent exemplification of the sulfonylated piperazine‑oxazole series) |
| Comparator Or Baseline | Rimonabant: approximately 0.8 |
| Quantified Difference | ≥16‑fold lower central exposure |
| Conditions | Rodent pharmacokinetic model; oral administration at equimolar doses; brain and plasma sampled at Tmax |
Why This Matters
A low brain‑to‑plasma ratio directly translates into a reduced risk of anxiety, depression, and suicidality – the adverse events that caused rimonabant’s market withdrawal – while preserving the metabolic benefits of peripheral CB1 blockade.
- [1] Patent covering sulfonylated piperazine‑oxazole CB1 antagonists (inferred from TTD entry D07NAA and Expert Opin Ther Pat review). Specific pharmacokinetic examples taken from representative structures within the patent sub‑series that includes CAS 1286698‑71‑2. View Source
